molecular formula C9H12FN B6205735 4-ethyl-2-fluoro-5-methylaniline CAS No. 2021792-12-9

4-ethyl-2-fluoro-5-methylaniline

Cat. No.: B6205735
CAS No.: 2021792-12-9
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-fluoro-5-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring, along with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoro-5-methylaniline can be achieved through various methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-2-fluoro-5-methylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 4-Fluoroaniline
  • 2-Fluoroaniline
  • 4-tert-Butylaniline

Comparison: 4-Ethyl-2-fluoro-5-methylaniline is unique due to the presence of both ethyl and fluoro groups, which confer distinct chemical properties. Compared to 2-fluoro-4-methylaniline, the additional ethyl group in this compound increases its hydrophobicity and alters its reactivity in substitution reactions .

Properties

CAS No.

2021792-12-9

Molecular Formula

C9H12FN

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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